

An In-depth Technical Guide to 3-Amino-1H-indazole-7-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-1H-indazole-7-carbonitrile

Cat. No.: B1324608

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities.^{[1][2]} This technical guide focuses on a specific derivative, **3-Amino-1H-indazole-7-carbonitrile**, providing a comprehensive overview of its structure, properties, synthesis, and potential therapeutic applications. The indazole nucleus is a bicyclic aromatic heterocycle, and its derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.^{[1][3]} This document serves as a resource for researchers engaged in drug discovery and development, offering detailed experimental insights and contextualizing the compound's relevance within key biological pathways.

Core Structure and Physicochemical Properties

3-Amino-1H-indazole-7-carbonitrile is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring, with an amino group at position 3 and a nitrile group at position 7. This specific arrangement of functional groups makes it a valuable intermediate and a potential pharmacophore in its own right.

Data Presentation: Key Properties

The fundamental properties of **3-Amino-1H-indazole-7-carbonitrile** are summarized below.

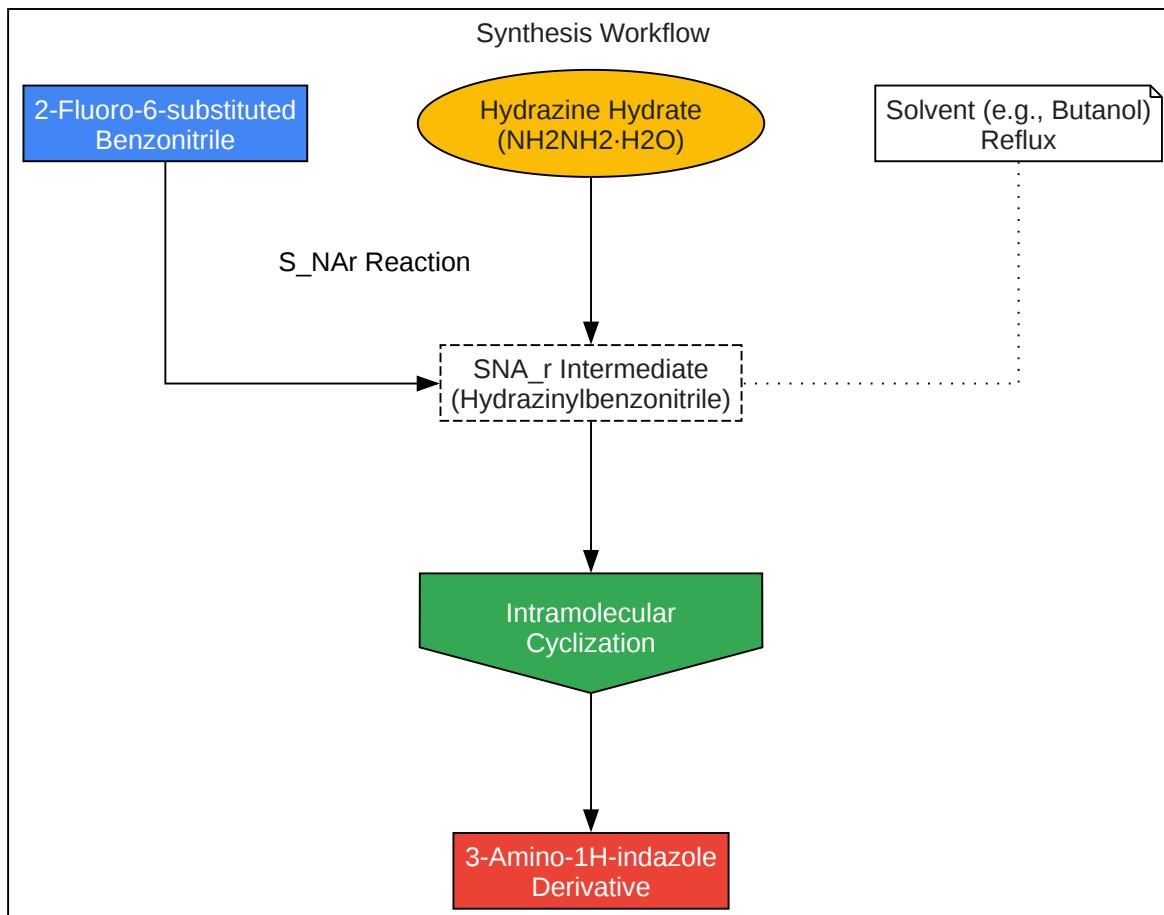
Property	Value	Reference
IUPAC Name	3-Amino-1H-indazole-7-carbonitrile	N/A
CAS Number	1137451-25-2	[4] [5]
Molecular Formula	C ₈ H ₆ N ₄	[6]
Molecular Weight	158.16 g/mol	[6]
Appearance	Pale cream to brown or pink solid (Typical for related compounds)	[7]
Canonical SMILES	C1=CC2=C(C(=C1)C#N)N=C(N2)N	N/A
InChI Key	Not readily available	N/A

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles frequently involves the cyclization of ortho-substituted benzonitriles with hydrazine.[\[1\]](#)[\[8\]](#) This approach is particularly effective for precursors containing a good leaving group, such as fluorine or chlorine, at the ortho position to the nitrile.

General Synthesis Pathway

A common and efficient route to produce substituted 3-aminoindazoles is through the reaction of an ortho-halobenzonitrile with hydrazine hydrate.[\[9\]](#)[\[10\]](#) This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[\[8\]](#)



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Caption: General synthesis workflow for 3-aminoindazole derivatives.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.[\[1\]](#)[\[8\]](#)[\[10\]](#)

Objective: To synthesize **3-Amino-1H-indazole-7-carbonitrile** from 2-fluoro-6-cyanobenzonitrile.

Materials:

- 2-fluoro-6-cyanobenzonitrile (1 equivalent)
- Hydrazine hydrate (3-5 equivalents)
- n-Butanol (as solvent)
- Standard laboratory glassware for reflux reaction
- Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-cyanobenzonitrile (1 eq.) in n-butanol.
- Addition of Reagent: Add hydrazine hydrate (3-5 eq.) to the solution at room temperature.
- Heating: Heat the reaction mixture to reflux (approx. 117°C for n-butanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
- Isolation: The resulting crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product is purified, commonly by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product, **3-Amino-1H-indazole-7-carbonitrile**.

Biological Activity and Therapeutic Potential

The 3-aminoindazole scaffold is a key structural motif in many biologically active compounds, particularly in oncology.[\[2\]](#)[\[10\]](#) Derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Role as Kinase Inhibitors

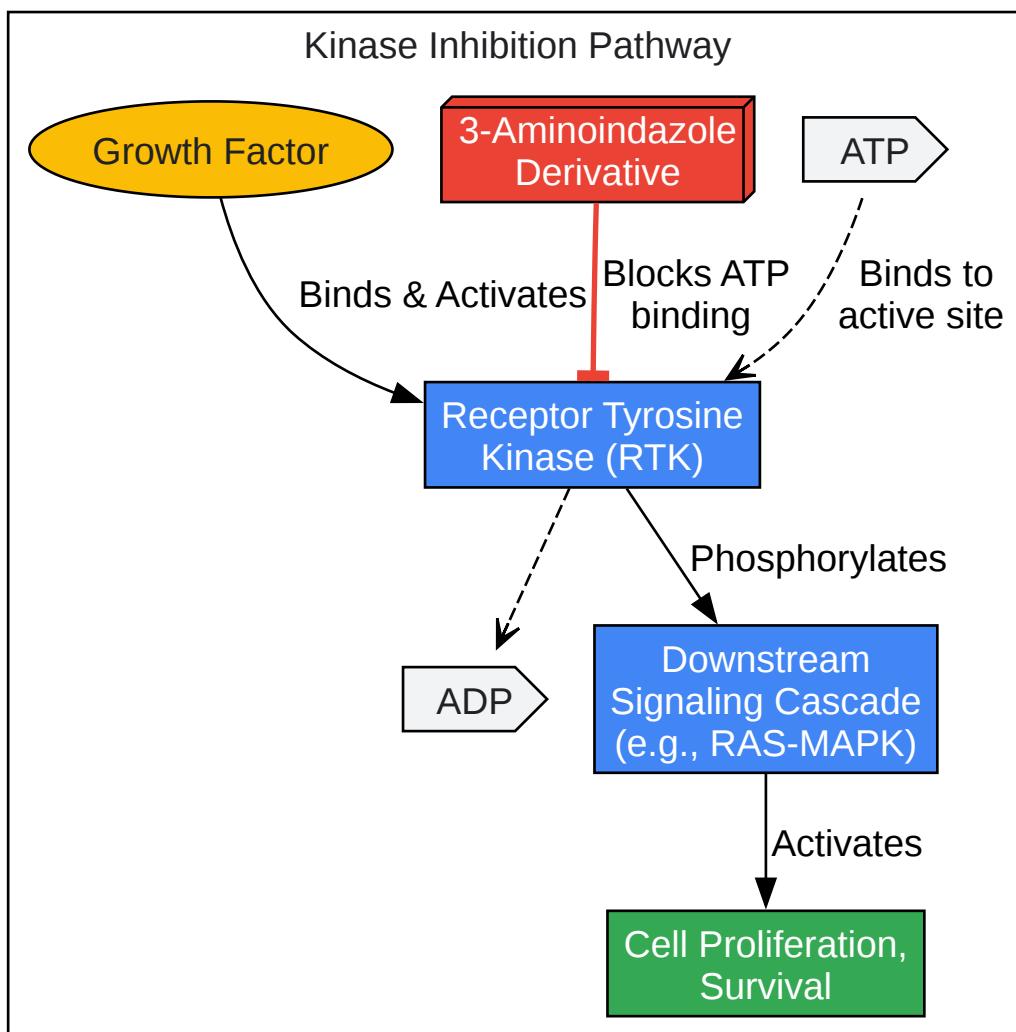
Many 3-aminoindazole derivatives function as ATP-competitive inhibitors of protein kinases.[\[2\]](#) They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. This mechanism is central to the action of several approved anti-cancer drugs.[\[1\]](#) For instance, compounds with this scaffold have shown potent inhibitory activity against kinases such as:

- Anaplastic Lymphoma Kinase (ALK)[\[2\]](#)
- Fibroblast Growth Factor Receptor 1 (FGFR1)[\[2\]](#)
- Bcr-Abl[\[2\]](#)
- Extracellular signal-regulated kinases (ERK1/2)[\[2\]](#)

The antiproliferative activity of these compounds often leads to a block in the cell cycle, inhibiting the growth of cancer cell lines.[\[11\]](#)

Illustrative Signaling Pathway Inhibition

The diagram below illustrates the general mechanism by which a 3-aminoindazole-based kinase inhibitor can interrupt a cancer-related signaling pathway, such as one driven by a receptor tyrosine kinase (RTK).



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Caption: A 3-aminoindazole derivative blocking an RTK signaling pathway.

Conclusion

3-Amino-1H-indazole-7-carbonitrile represents a molecule of significant interest for medicinal chemists and drug developers. Its structure is rooted in the pharmacologically validated 3-aminoindazole scaffold, suggesting a high potential for biological activity. The synthetic accessibility via established chemical routes further enhances its appeal as a building block for creating novel, potent, and selective therapeutic agents, particularly in the realm of kinase inhibition for oncology. Further investigation into its specific biological targets and optimization of its structure could lead to the development of next-generation therapeutics.

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References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parchem.com [parchem.com]
- 5. 1137451-25-2|3-Amino-1H-indazole-7-carbonitrile|BLD Pharm [bldpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 3-Amino-1H-indazole, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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